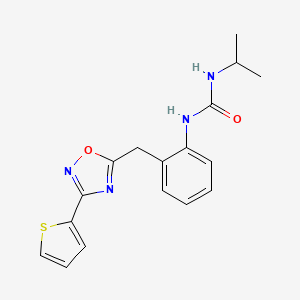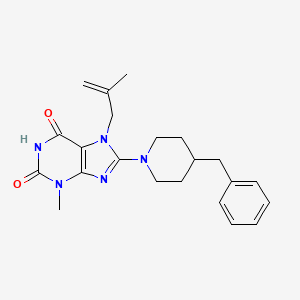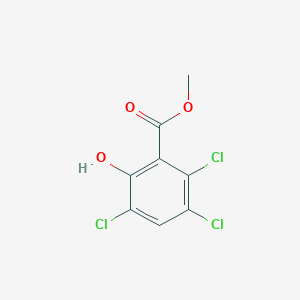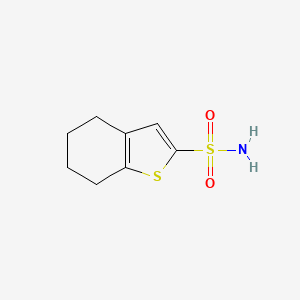
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea, also known as DPU-4, is a small molecule inhibitor that has been synthesized and studied for its potential use in various scientific research applications. DPU-4 has been shown to have a mechanism of action that involves the inhibition of certain enzymes, leading to biochemical and physiological effects that may be useful in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Urease Inhibitors and Medical Applications
Urease inhibitors, such as certain urea derivatives, have potential applications in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These compounds, including hydroxamic acids, phosphoramidates, and urea derivatives, are under study for their medicinal properties. Despite the clinical use of acetohydroxamic acid for urinary tract infections, its severe side effects have led to a search for better alternatives. The exploration of herbal extracts as sources of polyphenolic urease inhibitors is also noted, hinting at the diverse potential of urea derivatives in medical applications (Kosikowska & Berlicki, 2011).
Urea Biosensors
Urea biosensors, utilizing urease (Urs) as a bioreceptor element, are significant for detecting and quantifying urea concentration, which is crucial in diagnosing various diseases and conditions. The advancements in urea biosensors, incorporating nanoparticles and conducting polymers, exemplify the role of urea derivatives in enhancing biosensor technology for medical diagnostics (Botewad et al., 2021).
Drug Design
Urea derivatives are integral in drug design due to their unique hydrogen-binding capabilities, which are essential for drug-target interactions. Various urea derivatives modulate the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules across a broad range of bioactivities. This underlines the importance of urea moiety in medicinal chemistry, promoting its usage as a structural motif in drug development (Jagtap et al., 2017).
Agronomy
In agronomy, the application of urea derivatives such as ureaform (UF) as slow-release fertilizers represents a pivotal research area. UF's nitrogen release rate, primarily governed by microbial activity in the soil, showcases the application of urea derivatives in sustainable agriculture. This highlights the relevance of urea derivatives in improving fertility management and reducing environmental pollution (Alexander & Helm, 1990).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methylphenyl)-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-9-11-15(12-10-14)20-18(22)21(17-8-5-13-19-17)16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCXVXBZITGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2702044.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2702045.png)


![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate](/img/structure/B2702051.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2702052.png)


